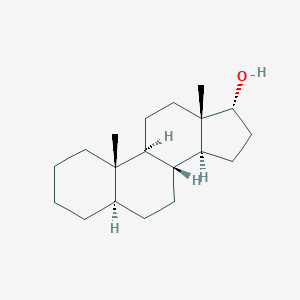

5a-Androstan-17a-ol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

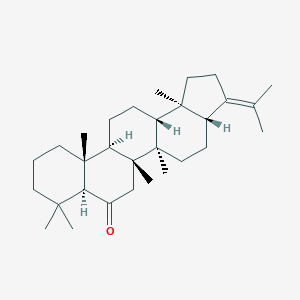

5a-Androstan-17a-ol is a synthetic steroid that has been extensively studied for its potential applications in scientific research. It is also known as 5a-androstane-3a,17b-diol or 3a-diol. This compound is structurally similar to testosterone and dihydrotestosterone (DHT), two hormones that play a crucial role in the development and maintenance of male characteristics.

作用机制

The mechanism of action of 5a-Androstan-17a-ol is not fully understood, but it is believed to act as a modulator of androgen receptors. It has been shown to have a higher binding affinity for androgen receptors than testosterone and DHT, but its effects on these receptors are not as potent. It may also have an effect on other signaling pathways in the body, such as the estrogen receptor pathway.

生化和生理效应

5a-Androstan-17a-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and may have potential applications in the treatment of muscle wasting diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

实验室实验的优点和局限性

One advantage of using 5a-Androstan-17a-ol in lab experiments is its relatively low cost compared to other synthetic steroids. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation is that its effects on androgen receptors are not as potent as other synthetic steroids, which may limit its usefulness in certain types of experiments.

未来方向

There are several future directions for research on 5a-Androstan-17a-ol. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research could be done on its anti-cancer properties and its potential use in cancer therapy. Finally, more studies could be done to determine its effects on other signaling pathways in the body, such as the estrogen receptor pathway.

合成方法

The synthesis of 5a-Androstan-17a-ol involves the reduction of the ketone group at the 3 position of the androstane ring to a hydroxyl group. This can be achieved by using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

科研应用

5a-Androstan-17a-ol has been used in various scientific research studies due to its potential applications in the fields of endocrinology, neuroscience, and cancer research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.

性质

CAS 编号 |

19037-37-7 |

|---|---|

产品名称 |

5a-Androstan-17a-ol |

分子式 |

C19H32O |

分子量 |

276.5 g/mol |

IUPAC 名称 |

(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |

InChI 键 |

QUKZBUCPOSYYFO-QAZMUZRASA-N |

手性 SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |

规范 SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)